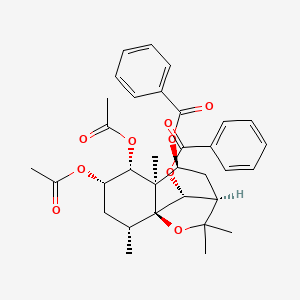
Orbiculin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Orbiculin A is a dihydroagarofuran sesquiterpenoid that consists of dihydro-beta-agarofuran substituted by an acetoxy groups at positions 1 and 2 and benzoyloxy groups at positions 6 and 9 (the 1beta,2beta,6alpha,9alpha stereoisomer). Isolated from Celastrus orbiculatus, it exhibits inhibition of both NF-kappaB activation and nitric oxide production. It has a role as a metabolite, an antineoplastic agent and a NF-kappaB inhibitor. It is an acetate ester, a benzoate ester, a bridged compound, a cyclic ether, a dihydroagarofuran sesquiterpenoid and an organic heterotricyclic compound.
科学的研究の応用
Pharmacological Properties
Orbiculin A exhibits a range of pharmacological activities, making it a subject of interest in various research fields:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. This property is particularly valuable in the development of new antibiotics, especially in the context of rising antibiotic resistance.
- Anticancer Effects : Research has indicated that this compound may induce apoptosis in cancer cells. Its ability to inhibit cell proliferation and promote cancer cell death suggests potential applications in cancer therapy.
- Anti-inflammatory Properties : this compound has shown promise in reducing inflammation, which could be beneficial for treating chronic inflammatory diseases.
Therapeutic Applications
The therapeutic applications of this compound are being explored in several areas:
- Cancer Treatment : The compound's ability to target cancer cells while sparing normal cells makes it a candidate for developing novel anticancer drugs. Ongoing studies are investigating its efficacy in various cancer models.
- Infectious Diseases : Given its antimicrobial properties, this compound is being researched as a potential treatment for infections caused by resistant bacterial strains.
- Chronic Inflammation : The anti-inflammatory effects of this compound open avenues for its use in managing diseases like arthritis and other inflammatory conditions.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting that this compound could be developed into a therapeutic agent for breast cancer treatment.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various marine-derived compounds, this compound was found to be effective against Staphylococcus aureus and Escherichia coli. The study highlighted its potential use as a natural antibiotic alternative.
Case Study 3: Anti-inflammatory Effects
Research evaluating the anti-inflammatory effects of this compound in animal models of arthritis showed a significant reduction in inflammatory markers and joint swelling. These findings suggest that this compound could be beneficial in treating autoimmune diseases characterized by chronic inflammation.
Future Directions and Research Needs
To fully realize the potential applications of this compound, further research is necessary:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects will aid in optimizing its therapeutic use.
- Clinical Trials : Conducting clinical trials will be essential to evaluate the safety and efficacy of this compound in humans.
- Formulation Development : Research into suitable formulations that enhance the bioavailability and stability of this compound will facilitate its application in clinical settings.
Data Table: Summary of Applications
| Application Area | Specific Use | Current Research Status |
|---|---|---|
| Antimicrobial | Treatment for resistant bacterial infections | Ongoing studies |
| Anticancer | Potential drug for breast cancer | Preclinical studies |
| Anti-inflammatory | Management of chronic inflammatory diseases | Animal model studies |
特性
分子式 |
C33H38O9 |
|---|---|
分子量 |
578.6 g/mol |
IUPAC名 |
[(1S,2R,4S,5R,6R,7S,9R,12R)-4,5-diacetyloxy-12-benzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C33H38O9/c1-19-17-25(38-20(2)34)28(39-21(3)35)32(6)26(40-29(36)22-13-9-7-10-14-22)18-24-27(33(19,32)42-31(24,4)5)41-30(37)23-15-11-8-12-16-23/h7-16,19,24-28H,17-18H2,1-6H3/t19-,24-,25+,26+,27-,28+,32-,33-/m1/s1 |
InChIキー |
KYEKMLQQOXNBSD-HJJCBLRASA-N |
異性体SMILES |
C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1CC(C(C2(C13C(C(CC2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















